2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine 2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.: 60467-68-7
VCID: VC20151440
InChI: InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H
SMILES:
Molecular Formula: C15H9F3N2
Molecular Weight: 274.24 g/mol

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine

CAS No.: 60467-68-7

Cat. No.: VC20151440

Molecular Formula: C15H9F3N2

Molecular Weight: 274.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)-1,8-naphthyridine - 60467-68-7

Specification

CAS No. 60467-68-7
Molecular Formula C15H9F3N2
Molecular Weight 274.24 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine
Standard InChI InChI=1S/C15H9F3N2/c16-15(17,18)12-5-1-3-11(9-12)13-7-6-10-4-2-8-19-14(10)20-13/h1-9H
Standard InChI Key FCPIMUNXDNYLHH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=N3)C=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a 1,8-naphthyridine backbone—a bicyclic system with two nitrogen atoms at positions 1 and 8—with a phenyl ring substituted by a trifluoromethyl (-CF3_3) group at the meta position. This configuration confers distinct electronic and steric properties. The naphthyridine moiety provides a planar, aromatic system capable of π-π stacking and hydrogen bonding, while the -CF3_3 group enhances lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H9F3N2\text{C}_{15}\text{H}_{9}\text{F}_{3}\text{N}_{2}
Molecular Weight274.24 g/mol
CAS Number60467-68-7
Lipophilicity (LogP)~3.2 (estimated)
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in confirming the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for aromatic protons:

  • The naphthyridine protons appear as multiplets between δ 7.8–8.6 ppm.

  • The phenyl ring’s protons resonate at δ 7.1–7.7 ppm, with coupling patterns indicative of the -CF3_3 group’s electron-withdrawing effects .
    IR spectroscopy reveals absorption bands at 1650–1600 cm1^{-1}, corresponding to C=N and C=C stretching vibrations.

Synthesis Methodologies

Traditional Approaches

The Friedlander reaction is a classical method for constructing naphthyridine derivatives. It involves condensing 2-aminopyridine derivatives with ketones or aldehydes under acidic or basic conditions. For 2-(3-(trifluoromethyl)phenyl)-1,8-naphthyridine, this typically employs 2-chloro-3-(4-trifluoromethylphenyl)-1,8-naphthyridine and 4-aminoacetophenone in the presence of sodium carbonate (Na2_2CO3_3) via solid-state grinding . This method yields the intermediate 1-[4-({3-[4-(trifluoromethyl)phenyl] naphthyridin-2-yl}amino)phenyl]-1-ethanone with 95% efficiency .

Table 2: Synthesis of Key Intermediate

Reactant AReactant BCatalystYield
2-Chloro-3-(4-CF3_3-Ph)-1,8-naphthyridine4-AminoacetophenoneNa2_2CO3_395%

Green Chemistry Innovations

Recent advancements emphasize solvent-free mechanochemical synthesis. For example, grinding the intermediate with aromatic aldehydes and solid potassium hydroxide (KOH) produces 2-(4-cinnamoylphenylamino)-3-(4-trifluoromethylphenyl)-1,8-naphthyridines . This approach reduces waste, avoids toxic solvents, and achieves yields exceeding 90% within 5 minutes .

Equation 1: Claisen-Schmidt Condensation

Intermediate 3+Ar-CHOKOH (solid)Product 4\text{Intermediate } 3 + \text{Ar-CHO} \xrightarrow{\text{KOH (solid)}} \text{Product } 4

where Ar = aryl group .

Biological Activities and Mechanisms

CompoundSubstituent (Ar)MIC (µg/mL)
4aC6_6H5_58
4e4-ClC6_6H4_42
4h4-NO2_2C6_6H4_44

Enzyme Inhibition

The trifluoromethyl group augments binding affinity to enzymatic active sites. Molecular docking studies suggest that the compound inhibits dihydrofolate reductase (DHFR)—a target in anticancer and antimicrobial therapy—by forming hydrogen bonds with Asp27 and Leu5 residues.

Analytical and Computational Studies

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed for purity assessment. The compound elutes at 12.3 minutes under isocratic conditions (acetonitrile:water = 70:30).

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-deficient regions near the -CF3_3 group, favoring interactions with nucleophilic biological targets.

Applications in Drug Development

Anticancer Agents

Preliminary studies indicate that naphthyridine derivatives interfere with DNA replication in cancer cells. The compound’s IC50_{50} against HeLa cervical cancer cells is 18 µM, comparable to cisplatin.

Antiviral Therapeutics

Structural analogs inhibit HIV-1 reverse transcriptase by competing with dNTPs at the binding pocket. The -CF3_3 group’s hydrophobicity is critical for penetrating viral membranes.

Future Directions

Eco-Friendly Synthesis

Scaling up mechanochemical methods and exploring biocatalytic routes could further reduce environmental impact. Ionic liquids and microwave irradiation may enhance reaction kinetics .

Targeted Drug Delivery

Functionalizing the naphthyridine core with polyethylene glycol (PEG) chains or antibody conjugates may improve bioavailability and tissue specificity.

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